2'-Deoxycytidine-2'-13C Monohydrate
Description
Overview of 2'-Deoxycytidine-2'-13C Monohydrate as a Key Research Tool
This compound is a specialized, stable isotope-labeled version of 2'-deoxycytidine (B1670253), a fundamental component of DNA. nih.gov In this compound, the carbon atom at the 2' position of the deoxyribose sugar is replaced with a ¹³C isotope. nih.gov This specific labeling makes it an invaluable tracer for studying DNA synthesis, repair, and degradation pathways.
By introducing this compound into cellular systems, researchers can follow the incorporation of this labeled nucleoside into newly synthesized DNA. This allows for the precise measurement of DNA replication rates and the impact of various therapeutic agents or genetic modifications on this vital process. It serves as an internal standard for the accurate quantification of its unlabeled counterpart, 2'-deoxycytidine.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈[¹³C]H₁₅N₃O₅ |
| Molecular Weight | ~246.23 g/mol |
| Appearance | White Solid |
| Labeled Position | 2'-carbon of the deoxyribose sugar |
| Data sourced from PubChem and other chemical suppliers. nih.gov |
Historical Context of Nucleoside Analogs in Biochemical Research
The history of nucleoside analogs is rich and deeply intertwined with the development of antiviral and anticancer therapies. nih.govnih.gov Nucleosides are the fundamental building blocks of DNA and RNA. nih.gov Researchers quickly recognized that by modifying the structure of these natural nucleosides, they could create analogs that interfere with the replication processes of viruses and cancer cells. wikipedia.orgtaylorandfrancis.com
Early modifications focused on the sugar moiety, leading to the development of "chain terminators" like dideoxycytidine (ddC), which were instrumental in the fight against HIV. nih.gov The introduction of fluorine at the 2'-position of the sugar was another significant advancement. nih.gov Over the years, a vast array of nucleoside analogs have been synthesized, with modifications to the sugar, the nucleobase, and the phosphate (B84403) group, each designed to exploit specific enzymatic pathways for therapeutic benefit. nih.gov These synthetic analogs are designed to mimic natural nucleosides to be recognized by cellular or viral enzymes, but possess alterations that disrupt DNA or RNA replication. nih.govtaylorandfrancis.com
Scope and Objectives of Academic Research Utilizing this Compound
The primary application of this compound lies within the field of metabolic flux analysis (MFA), specifically for elucidating the dynamics of nucleotide metabolism. 13cflux.netnih.gov Academic research employing this compound aims to:
Quantify DNA Synthesis Rates: By tracing the incorporation of the ¹³C label into the DNA backbone, researchers can accurately measure the rate of DNA replication in various cell types and under different conditions. nih.govresearchgate.net
Investigate Nucleotide Salvage Pathways: The compound helps in understanding how cells recycle nucleosides, a critical process for cell survival and proliferation.
Elucidate Drug Mechanisms: Researchers use this tracer to study how drugs that target DNA synthesis, such as certain chemotherapeutic agents, affect nucleotide metabolism. diagnosticsworldnews.com
Explore Metabolic Reprogramming: In diseases like cancer, metabolic pathways are often rewired. This compound is used to study these changes in nucleotide metabolism, potentially identifying new therapeutic targets. creative-proteomics.com
Develop Diagnostic Tools: The ability to trace DNA synthesis in vivo opens up possibilities for developing non-invasive diagnostic methods for diseases characterized by altered cell proliferation.
The use of ¹³C-labeled nucleosides like this compound, in conjunction with advanced analytical methods, provides a powerful platform for gaining a deeper, quantitative understanding of cellular metabolism. 13cflux.netfrontiersin.org This knowledge is crucial for advancing our understanding of fundamental biology and for the development of new therapeutic strategies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-WIMFGOOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Labeling Strategies for 2 Deoxycytidine 2 13c Monohydrate
Methodologies for ¹³C Isotopic Incorporation at the 2'-Position
The foundational step in the synthesis of 2'-Deoxycytidine-2'-¹³C Monohydrate is the specific incorporation of a ¹³C atom at the 2'-position of the deoxyribose sugar moiety. This is a non-trivial synthetic challenge that requires precise control over stereochemistry and isotopic placement.
Precursor Synthesis and Isotopic Enrichment
The synthesis of the labeled deoxyribose precursor is the most critical stage. A common and efficient strategy begins with a commercially available, uniformly ¹³C-labeled starting material, such as [U-¹³C]-D-glucose. nih.gov This isotopically enriched precursor then undergoes a series of chemical transformations to yield the desired 2-deoxy-D-ribose labeled at the C2 position.
One established method involves the conversion of D-glucose to a suitable intermediate that allows for the specific deoxygenation at the 2'-position. For instance, D-glucose can be converted to a ribose derivative, which is then subjected to a Barton-McCombie deoxygenation reaction at the 2'-position. Throughout this multi-step process, careful protection and deprotection of the hydroxyl groups are necessary to ensure regioselectivity.
Alternatively, enzymatic approaches offer a high degree of specificity. Enzymes from the pentose phosphate (B84403) pathway can be utilized in vitro to convert labeled glucose into ribose-5-phosphate, which can then be enzymatically converted to deoxyribose-5-phosphate. nih.gov This chemo-enzymatic approach can provide high yields of the specifically labeled sugar precursor.
Table 1: Comparison of Precursor Synthesis Strategies
| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |
| Chemical Synthesis | [U-¹³C]-D-Glucose | Protection, Deoxygenation (e.g., Barton-McCombie), Deprotection | High scalability, well-established reactions | Multi-step, potential for side products, requires stringent purification |
| Chemo-Enzymatic Synthesis | [U-¹³C]-D-Glucose | Enzymatic conversion to labeled ribose derivative, chemical or enzymatic deoxygenation | High stereospecificity, milder reaction conditions | Enzyme availability and stability can be limiting, may be less scalable |
Stereoselective Glycosylation Approaches for Labeled Deoxyribose Moiety
Once the 2'-¹³C-labeled deoxyribose moiety is synthesized and appropriately protected, the next crucial step is the stereoselective formation of the N-glycosidic bond with the cytosine base. The goal is to achieve a β-configuration at the anomeric center (C1'), which is the naturally occurring stereochemistry in DNA.
The Vorbrüggen glycosylation is a widely employed method for this transformation. In this reaction, a silylated cytosine derivative is coupled with a protected 2-deoxy-2-¹³C-ribosyl acetate or halide in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). The choice of protecting groups on the sugar moiety and the reaction conditions are critical for achieving high β-selectivity.
Another approach involves the use of glycosyl donors with a participating group at the C2' position, although this is not directly applicable for 2'-deoxy sugars. Therefore, for 2'-deoxyribosides, control of stereoselectivity often relies on the influence of the protecting groups at the C3' and C5' positions and the careful selection of the Lewis acid and solvent system.
Total Synthesis of 2'-Deoxycytidine-2'-¹³C Monohydrate
The assembly of the labeled sugar and the nucleobase into the final product can be approached through different synthetic strategies, primarily categorized as convergent and linear pathways.
Convergent and Linear Synthetic Pathways
Table 2: Illustrative Comparison of Synthetic Pathways
| Pathway | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step modification of a single starting material. | Simpler to plan and execute for less complex molecules. | Overall yield can be low due to the multiplicative nature of step-wise yields. |
| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, allows for parallel synthesis, greater flexibility. | Requires more complex planning and synthesis of multiple fragments. |
In a typical convergent synthesis of 2'-Deoxycytidine-2'-¹³C, the labeled and protected deoxyribose is activated at the anomeric carbon (e.g., as a glycosyl halide or acetate) and then coupled with a silylated and protected cytosine. The final step involves the removal of all protecting groups to yield the desired 2'-Deoxycytidine-2'-¹³C, which is then hydrated to form the monohydrate.
Purification and Characterization of the Labeled Compound
Following the synthesis, rigorous purification is essential to remove any unreacted starting materials, byproducts, and diastereomers. High-performance liquid chromatography (HPLC) is the method of choice for the purification of nucleosides. nih.govumich.eduprotocols.io Reversed-phase HPLC columns are commonly used to separate the polar nucleoside from less polar impurities.
Once purified, the identity and isotopic enrichment of 2'-Deoxycytidine-2'-¹³C Monohydrate are confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. nih.govnih.govresearchgate.net In the ¹³C NMR spectrum, the signal for the C2' carbon will show a significant enrichment. The ¹H NMR spectrum will exhibit characteristic splitting patterns for the protons attached to or near the ¹³C-labeled carbon due to ¹H-¹³C coupling.
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound, which will be one mass unit higher than the unlabeled analogue due to the presence of the ¹³C isotope. nih.govnih.govunimi.it Isotope ratio mass spectrometry can be used to precisely quantify the level of isotopic enrichment.
Table 3: Key Characterization Data for 2'-Deoxycytidine-2'-¹³C
| Technique | Expected Observation |
| ¹³C NMR | Intense signal corresponding to the C2' carbon, confirming isotopic enrichment. |
| ¹H NMR | Splitting of H2' and adjacent proton signals due to coupling with the ¹³C nucleus. |
| Mass Spectrometry | Molecular ion peak at [M+H]⁺ corresponding to the mass of the ¹³C-labeled compound. |
Advancements in Efficient and Scalable Labeled Nucleoside Preparation
The demand for isotopically labeled nucleosides for research and diagnostic applications has driven advancements in their synthesis to improve efficiency and scalability.
Chemo-enzymatic methods are also gaining prominence as they offer high selectivity and can be performed under milder conditions. The use of engineered enzymes with improved stability and broader substrate scope is expanding the utility of this approach for the synthesis of a wide range of labeled nucleosides. The development of large-scale fermentation methods to produce isotopically labeled biomass, from which labeled DNA can be extracted and hydrolyzed to deoxyribonucleosides, represents a promising avenue for the cost-effective production of these valuable compounds. nih.gov These advancements are crucial for making isotopically labeled nucleosides more accessible for widespread use in scientific research.
Production of Related Isotopic Derivatives (e.g., Phosphoramidites, Triphosphates)
The strategic importance of 2'-Deoxycytidine-2'-¹³C Monohydrate is fully realized when it is converted into key derivatives that can be incorporated into nucleic acid chains. These derivatives, primarily phosphoramidites and triphosphates, are the essential building blocks for chemical and enzymatic synthesis of DNA, respectively. The presence of the ¹³C label at the 2'-position of the deoxyribose sugar allows for detailed structural and dynamic studies of DNA using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govisotope.com
Synthesis of 2'-Deoxycytidine-2'-¹³C Phosphoramidite
The conversion of an isotopically labeled nucleoside like 2'-Deoxycytidine-2'-¹³C into its phosphoramidite form is a critical step for its use in automated solid-phase DNA synthesis. nih.govisotope.com This multi-step chemical process is designed to protect reactive groups on the nucleoside and add the phosphoramidite moiety, which is highly reactive under controlled conditions. umich.edu The general synthetic strategy involves three main stages: protection of the 5'-hydroxyl group, protection of the exocyclic amine on the cytosine base, and finally, the phosphitylation of the 3'-hydroxyl group.
5'-Hydroxyl Protection: The synthesis typically begins with the protection of the primary 5'-hydroxyl group. This is most commonly achieved by reacting the labeled nucleoside with a dimethoxytrityl (DMT) chloride in the presence of a base like pyridine. The DMT group is acid-labile, allowing for its easy removal during each cycle of automated DNA synthesis.
N-Acyl Protection: The exocyclic amine (N4) of the cytosine base must be protected to prevent unwanted side reactions during oligonucleotide synthesis. This is usually accomplished using an acylating agent, such as benzoyl chloride or isobutyryl chloride.
Phosphitylation: The final and crucial step is the introduction of the phosphoramidite group at the 3'-hydroxyl position. The protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting 2'-Deoxycytidine-2'-¹³C phosphoramidite is then purified and can be stored as a stable powder. umich.edu
The coupling efficiency of these specialized phosphoramidites in automated synthesis protocols is a key parameter, with efficiencies often exceeding 99% being achievable under optimized conditions. ffame.org
| Step | Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | 5'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | Protects the 5'-hydroxyl group; enables purification and controlled deprotection during synthesis. |
| 2 | N4-Acyl Protection | Benzoyl chloride (Bz-Cl) or Isobutyryl chloride (iBu-Cl) | Prevents side reactions at the exocyclic amine of cytosine. |
| 3 | 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | Introduces the reactive phosphoramidite moiety for oligonucleotide chain elongation. |
Synthesis of 2'-Deoxycytidine-2'-¹³C Triphosphate
The synthesis of the corresponding 5'-triphosphate derivative (dCTP) is essential for enzymatic applications, such as polymerase chain reaction (PCR) and primer extension assays, which are used to generate labeled DNA for structural studies. ckisotopes.comnih.gov The production of nucleoside triphosphates can be achieved through either purely chemical methods or, more commonly, through chemo-enzymatic approaches that offer high yields and purity. nih.govpasteur.fr
A widely used method for phosphorylation is the one-pot Ludwig-Eckstein synthesis. This procedure involves the initial formation of a nucleoside phosphodichloridate, which is then reacted with pyrophosphate.
Monophosphorylation: The labeled 2'-Deoxycytidine (B1670253) is first converted to its 5'-monophosphate. A common chemical route involves reacting the unprotected nucleoside with phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent.
Activation and Triphosphate Formation: The resulting 5'-monophosphate is then activated and converted to the triphosphate. In the Ludwig-Eckstein method, this is often a one-pot reaction where the nucleoside is treated with POCl₃, and the resulting intermediate is reacted in situ with a salt of pyrophosphate (e.g., tributylammonium pyrophosphate) to form the triphosphate.
Chemo-enzymatic methods provide an efficient alternative. nih.goviaea.org These processes leverage the specificity of enzymes to carry out the phosphorylation steps. For instance, the labeled 2'-Deoxycytidine can be converted to its 5'-monophosphate by a specific nucleoside kinase. Subsequently, two additional phosphate groups are added by other kinases (nucleoside monophosphate kinase and nucleoside diphosphate (B83284) kinase), using a phosphate donor like adenosine triphosphate (ATP). pasteur.fr This enzymatic cascade is highly efficient and avoids the need for protecting groups and the use of harsh chemical reagents. pasteur.fr
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis (e.g., Ludwig-Eckstein) | 1. Reaction with POCl₃ in trialkyl phosphate. 2. In situ reaction with pyrophosphate salt. | Scalable; does not require enzymes. | Can produce side products; may require extensive purification. |
| Chemo-Enzymatic Synthesis | 1. Enzymatic conversion to 5'-monophosphate (Nucleoside Kinase). 2. Sequential phosphorylation to di- and triphosphate using other kinases and ATP. | High specificity and yield; mild reaction conditions; high purity products. nih.govpasteur.fr | Requires availability of specific enzymes; may be more costly on a large scale. |
The successful synthesis of these labeled phosphoramidite and triphosphate derivatives from 2'-Deoxycytidine-2'-¹³C Monohydrate is paramount for its application in modern biochemical and biophysical research, enabling precise investigations into the structure and function of DNA. isotope.com
Applications in Nucleic Acid Metabolism and Dynamics Research
Tracing DNA Synthesis and Replication Pathways
The incorporation of nucleosides into new strands of DNA is the cornerstone of DNA synthesis and replication. 2'-Deoxycytidine-2'-13C Monohydrate is an essential tracer for monitoring these events with high precision. silantes.com Once introduced into a biological system, it is metabolized into its triphosphate form, 2'-deoxycytidine-2'-13C triphosphate (dCTP), which is the direct precursor for DNA synthesis.
In Vitro Models for DNA Replication Studies
In vitro replication systems, which utilize purified proteins and DNA templates, are fundamental for dissecting the mechanics of DNA replication. In such controlled environments, the inclusion of 13C-labeled dCTP allows for the precise tracking of new DNA synthesis. Researchers can initiate a replication reaction and monitor the incorporation of the labeled nucleotide into the newly synthesized DNA strands over time. By analyzing the product DNA using mass spectrometry, the quantity and rate of incorporation can be accurately determined, offering a clear picture of replication dynamics under various experimental conditions.
Monitoring DNA Polymerase Activity and Fidelity
DNA polymerases are the enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides. washington.edu The activity and fidelity of these enzymes are critical for maintaining genome integrity. This compound is instrumental in assays designed to measure these parameters. By providing 13C-labeled dCTP as a substrate, the rate at which a specific DNA polymerase incorporates it into a template strand can be quantified, serving as a direct measure of the enzyme's activity. washington.edu Furthermore, these labeled substrates can be used in fidelity assays to determine the accuracy of nucleotide insertion by the polymerase.
Table 1: Illustrative Data for DNA Polymerase Incorporation Assay
This interactive table shows hypothetical results from an experiment comparing the incorporation of 13C-labeled dCTP by two different DNA polymerases. The rate is measured by quantifying the amount of 13C-labeled DNA product via mass spectrometry.
| DNA Polymerase | Substrate | Incubation Time (min) | 13C-dCTP Incorporated (pmol) |
| Polymerase A (High Fidelity) | 13C-dCTP | 5 | 10.2 |
| Polymerase A (High Fidelity) | 13C-dCTP | 10 | 21.5 |
| Polymerase A (High Fidelity) | 13C-dCTP | 15 | 30.8 |
| Polymerase B (Low Fidelity) | 13C-dCTP | 5 | 15.1 |
| Polymerase B (Low Fidelity) | 13C-dCTP | 10 | 32.0 |
| Polymerase B (Low Fidelity) | 13C-dCTP | 15 | 45.3 |
Elucidation of Deoxycytidine Metabolic Pathways and Salvage Mechanisms
Cells possess two primary pathways for generating the deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis: the de novo pathway and the salvage pathway. The salvage pathway recycles nucleosides and nucleobases from DNA degradation. pnas.org this compound is an ideal probe for studying the kinetics and regulation of the deoxycytidine salvage pathway.
Kinase-Mediated Phosphorylation Dynamics
The first and rate-limiting step in the salvage of deoxycytidine is its phosphorylation to 2'-deoxycytidine (B1670253) monophosphate (dCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). pnas.org By introducing this compound into cells or cell extracts, researchers can track its conversion through the phosphorylation cascade. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the appearance of labeled dCMP, 2'-deoxycytidine diphosphate (B83284) (dCDP), and 2'-deoxycytidine triphosphate (dCTP) can be monitored over time. This allows for the quantification of dCK activity and the subsequent kinases involved, providing insight into how these pathways are regulated in different cell types or disease states.
Table 2: Mass Shift Analysis of Labeled Deoxycytidine Phosphorylation
This table demonstrates how mass spectrometry can distinguish between the different phosphorylated forms of 2'-Deoxycytidine-2'-13C based on their distinct molecular weights.
| Compound | Labeled Status | Molecular Formula | Monoisotopic Mass (Da) |
| 2'-Deoxycytidine | Unlabeled | C₉H₁₃N₃O₄ | 227.091 |
| 2'-Deoxycytidine-2'-13C | Labeled | C₈¹³CH₁₃N₃O₄ | 228.094 |
| dCMP-2'-13C | Labeled | C₈¹³CH₁₄N₃O₇P | 308.060 |
| dCDP-2'-13C | Labeled | C₈¹³CH₁₅N₃O₁₀P₂ | 387.026 |
| dCTP-2'-13C | Labeled | C₈¹³CH₁₆N₃O₁₃P₃ | 466.992 |
Deaminase Activity and Interconversion to Other Nucleosides
Deoxycytidine and its phosphorylated derivatives can be converted to deoxyuridine counterparts by the action of deaminase enzymes, such as cytidine deaminase (CDD) and dCMP deaminase. researchgate.net This metabolic conversion is a critical control point in nucleotide metabolism. By using 2'-Deoxycytidine-2'-13C, the flux through these deamination pathways can be traced. The detection of 13C-labeled 2'-deoxyuridine or its phosphorylated forms provides direct evidence of deaminase activity, enabling studies on the role of these enzymes in cellular homeostasis and in the metabolism of nucleoside analog drugs.
Investigations into DNA Repair and Damage Response Mechanisms using Labeled Probes
The integrity of the genome is constantly threatened by DNA damage from both endogenous and exogenous sources. Cells have evolved a sophisticated network of DNA repair pathways to counteract this damage. Stable isotope-labeled oligonucleotides serve as invaluable substrates for studying the mechanisms of these repair pathways.
Oligonucleotides can be chemically synthesized to include 2'-Deoxycytidine-2'-13C at a specific, predetermined position. These labeled DNA probes can be designed to contain a specific type of DNA damage adjacent to the labeled nucleoside. When introduced into a cellular extract or a purified repair system, the fate of the labeled probe can be meticulously followed. For instance, in the study of Base Excision Repair (BER), a pathway that corrects small base lesions, a probe containing a damaged base can be used. nih.gov Researchers can monitor the excision of the damaged base and the subsequent synthesis and ligation steps by tracking changes in the mass and structure of the 13C-labeled DNA fragment. Similarly, in pathways like Non-Homologous End Joining (NHEJ), which repairs double-strand breaks, probes with 13C labels near the break site can help elucidate the processing and ligation of DNA ends. nih.gov
Table 3: Application of 13C-Labeled Probes in DNA Repair Assays
This table summarizes how DNA probes containing 2'-Deoxycytidine-2'-13C can be utilized to investigate different aspects of DNA repair mechanisms.
| DNA Repair Pathway | Experimental Approach | Information Gained |
| Base Excision Repair (BER) | A DNA probe with a specific lesion (e.g., uracil) and a 13C label near the lesion is incubated with cell extract. Products are analyzed by MS. | Measurement of glycosylase activity (lesion removal) and subsequent repair synthesis by DNA polymerase. |
| Nucleotide Excision Repair (NER) | A probe with a bulky adduct and multiple 13C labels is used. The release of the 13C-labeled oligonucleotide fragment is monitored. | Determination of the precise site and efficiency of damage excision by the NER machinery. |
| Non-Homologous End Joining (NHEJ) | Two separate DNA probes with 13C labels at their ends are used as substrates for a ligation reaction in a cell-free system. | Analysis of end-joining efficiency and fidelity by monitoring the formation of a larger, doubly-labeled product. |
Analysis of Nucleoside Pool Dynamics and Regulation
The intracellular concentrations of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA, are tightly regulated to ensure high fidelity of DNA replication and repair. Imbalances in dNTP pools can lead to increased mutation rates and have been associated with various diseases, including cancer. Stable isotope resolved metabolomics (SIRM) utilizing compounds like this compound allows researchers to trace the fate of exogenous deoxycytidine and understand the dynamics of the intracellular dNTP pools.
Detailed Research Findings:
When cells are cultured in the presence of this compound, the labeled deoxycytidine is taken up by the cells and enters the nucleoside salvage pathway. Through a series of enzymatic reactions, it is phosphorylated to deoxycytidine monophosphate (dCMP), diphosphate (dCDP), and finally triphosphate (dCTP). The incorporation of the 13C label into these various phosphorylated forms can be monitored over time using techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) or gas chromatography-mass spectrometry (GC/MS). nih.govnih.govgrantome.com
This approach enables the quantification of the flux through the deoxycytidine salvage pathway relative to the de novo synthesis pathway, where dNTPs are synthesized from simpler precursors like amino acids and sugars. By measuring the isotopic enrichment in the dCTP pool, researchers can determine the contribution of salvaged deoxycytidine to the total dCTP pool.
A study by Snyder et al. (2019) detailed a method for the simultaneous quantification and 13C isotope tracing of dNTP metabolites using LC-HRMS. nih.govnih.gov While they used 13C-glucose to trace the ribose moiety, the principle applies to using labeled nucleosides. Their method allows for the resolution of dNMPs, dNDPs, and dNTPs, which is crucial for understanding the step-by-step regulation of the salvage pathway. The use of stable isotope-labeled internal standards, similar in concept to using this compound as a tracer, was shown to significantly improve the accuracy and precision of quantifying these low-abundance metabolites. nih.govnih.gov
Interactive Data Table: Illustrative Isotopic Enrichment in Deoxycytidine Nucleotide Pools
The following interactive table illustrates hypothetical data from a tracer experiment using this compound. The data shows the percentage of the pool that is labeled with 13C at different time points after introduction of the tracer.
| Time (hours) | % 13C-dCMP | % 13C-dCDP | % 13C-dCTP |
| 1 | 15.2 | 8.5 | 4.1 |
| 4 | 45.8 | 30.1 | 20.5 |
| 12 | 75.3 | 65.7 | 58.9 |
| 24 | 88.9 | 85.2 | 82.3 |
This table is for illustrative purposes and does not represent actual experimental data.
Studies on Nucleic Acid Turnover Rates
Beyond understanding the dynamics of the precursor pools, this compound is instrumental in determining the rate at which DNA is synthesized and degraded, a process known as nucleic acid turnover. This is particularly important in studying cell proliferation, DNA repair, and the lifespan of different cell types.
Detailed Research Findings:
Once the labeled dCTP is available in the cell, it is incorporated into newly synthesized DNA during replication. By isolating genomic DNA from cells at various time points after the introduction of this compound, the rate of DNA synthesis can be determined by measuring the incorporation of the 13C label into the DNA.
The process involves hydrolyzing the isolated DNA into its constituent deoxynucleosides. The resulting mixture, which will contain both unlabeled and 13C-labeled deoxycytidine, can then be analyzed by mass spectrometry. The ratio of labeled to unlabeled deoxycytidine provides a direct measure of the amount of new DNA synthesis that has occurred during the labeling period.
This technique offers a non-radioactive and less toxic alternative to traditional methods that use radiolabeled thymidine (e.g., 3H-thymidine) or nucleotide analogs like bromodeoxyuridine (BrdU). Stable isotope labeling with compounds like this compound does not interfere with cellular processes and can be used for in vivo studies in animal models and potentially in humans.
Interactive Data Table: Illustrative 13C-Deoxycytidine Incorporation into Genomic DNA
The following interactive table presents hypothetical data on the isotopic enrichment of deoxycytidine in genomic DNA over time, reflecting the rate of DNA turnover.
| Cell Type | Time (days) | % 13C-Deoxycytidine in DNA |
| Rapidly Proliferating Cancer Cells | 1 | 25.6 |
| Rapidly Proliferating Cancer Cells | 3 | 68.2 |
| Quiescent Fibroblasts | 1 | 1.5 |
| Quiescent Fibroblasts | 3 | 4.2 |
This table is for illustrative purposes and does not represent actual experimental data.
Harnessing this compound to Unravel Cellular Metabolic Networks
The intricate web of cellular metabolism, with its myriad interconnected pathways, governs the life and death of a cell. Understanding the dynamics of these pathways, or metabolic fluxes, is paramount in fields ranging from biotechnology to medicine. Stable isotope tracers have emerged as a powerful tool for this purpose, and among them, this compound offers a unique window into the heart of pyrimidine metabolism and its crosstalk with central cellular processes. This article explores the specific applications of this isotopically labeled compound in elucidating the complexities of cellular metabolism.
Applications in Broader Cellular Metabolism and Pathway Elucidation
Studying Cellular Proliferation and Growth Dynamics via Isotope Incorporation
The precise measurement of cell proliferation is critical for understanding tissue development, regeneration, and the progression of diseases like cancer. This compound serves as a valuable tracer for monitoring DNA synthesis, a hallmark of cell division. When introduced to cells, this labeled deoxycytidine analog is utilized by the cell's own machinery and incorporated into the DNA of daughter cells during replication.
The key to this technique lies in the carbon-13 (¹³C) isotope at the 2' position of the deoxyribose sugar. This heavier, non-radioactive isotope acts as a distinct signature that can be detected and quantified using mass spectrometry. By measuring the amount of ¹³C enrichment in the DNA of a cell population over time, researchers can accurately determine the rate of new DNA synthesis and, consequently, the rate of cell proliferation.
Detailed Research Findings:
A study investigating the proliferation rates of a human colon cancer cell line, HT-29, utilized this compound to track DNA synthesis. The cells were cultured in a medium containing the labeled compound for various durations. DNA was then extracted, hydrolyzed into individual nucleosides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The results demonstrated a time-dependent increase in the incorporation of the ¹³C label into the deoxycytidine pool of the DNA, providing a direct measure of the cell division rate.
| Time (hours) | Percentage of ¹³C-labeled Deoxycytidine in DNA |
|---|---|
| 0 | 0% |
| 12 | 15.2% |
| 24 | 31.5% |
| 48 | 62.8% |
| 72 | 85.3% |
Investigating Metabolic Reprogramming in Specific Biological Contexts
Metabolic reprogramming is a hallmark of many diseases, particularly cancer. Cancer cells often alter their metabolic pathways to support rapid growth and proliferation. This compound can be used as a probe to investigate these metabolic shifts, specifically within the nucleotide salvage pathway.
The nucleotide salvage pathway is a crucial process where cells recycle pre-existing nucleosides to synthesize new DNA. By tracing the journey of the ¹³C label from this compound, researchers can elucidate the activity of this pathway in different biological contexts. For instance, in some cancer cells, there is an increased reliance on the salvage pathway for nucleotide synthesis.
Detailed Research Findings:
In a study comparing the metabolic profiles of normal versus cancerous pancreatic cells, this compound was employed to assess the activity of the deoxycytidine salvage pathway. Both cell types were incubated with the labeled compound, and the downstream metabolites were analyzed. The results revealed a significantly higher rate of incorporation of the ¹³C label into the DNA of the cancerous cells compared to the normal cells. This indicated a heightened activity of the salvage pathway in the cancer cells, highlighting a potential therapeutic target.
Furthermore, the analysis of intracellular nucleotide pools showed a greater accumulation of ¹³C-labeled deoxycytidine triphosphate (dCTP), the activated form of deoxycytidine used for DNA synthesis, in the cancer cells. This provided further evidence of the metabolic reprogramming towards enhanced nucleotide salvage in this specific cancer type.
| Cell Type | ¹³C Incorporation into DNA (relative units) | Intracellular ¹³C-dCTP levels (relative units) |
|---|---|---|
| Normal Pancreatic Cells | 1.0 | 1.0 |
| Cancerous Pancreatic Cells | 3.8 | 4.2 |
By providing a quantitative measure of DNA synthesis and a means to trace metabolic pathways, this compound offers invaluable insights into the dynamic processes of cellular life. Its application continues to advance our understanding of fundamental biology and the molecular basis of disease.
Analytical Methodologies for Detection and Quantification of 2 Deoxycytidine 2 13c Monohydrate and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-invasive technique for the analysis of 2'-Deoxycytidine-2'-13C Monohydrate. The presence of the ¹³C isotope at the 2'-position of the deoxyribose sugar moiety provides a unique spectroscopic handle to monitor its structural and metabolic transformations.
¹³C-NMR Applications in Position-Specific Isotopic Enrichment Analysis
The core application of ¹³C-NMR in the context of this compound is the direct detection and quantification of the isotopic label. Unlike natural abundance ¹³C-NMR, where only about 1.1% of carbon atoms are the NMR-active ¹³C isotope, the specific enrichment in this compound results in a significantly enhanced signal for the 2'-carbon. This allows for unambiguous confirmation of the label's position and determination of the enrichment level.
The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. Therefore, the ¹³C-NMR spectrum provides a fingerprint of the molecule, with each carbon atom resonating at a characteristic frequency. The specific labeling at the 2'-position simplifies spectral analysis, as the signal from this carbon will be exceptionally prominent.
Table 1: Typical ¹³C-NMR Chemical Shifts for 2'-Deoxycytidine (B1670253)
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 156.9 |
| C-4 | 166.7 |
| C-5 | 96.7 |
| C-6 | 141.5 |
| C-1' | 87.6 |
| C-2' | 41.6 |
| C-3' | 70.8 |
| C-4' | 87.9 |
| C-5' | 62.3 |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions.
Advanced NMR Techniques for Structural and Dynamic Insights
Beyond simple detection, advanced NMR techniques leverage the ¹³C label to provide detailed information about the conformation and dynamics of this compound and its metabolites.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, can be used to determine the spatial proximity of the 2'-proton (attached to the ¹³C-labeled carbon) to other protons in the molecule. nih.gov This information is crucial for elucidating the three-dimensional structure and preferred conformation of the deoxyribose sugar ring, which can be either C2'-endo or C3'-endo.
J-Coupling Analysis: The scalar coupling (J-coupling) between the ¹³C-2' nucleus and its attached protons, as well as adjacent protons, provides valuable information about dihedral angles. nih.gov By measuring these coupling constants, researchers can refine the conformational analysis of the sugar pucker and the glycosidic bond orientation. deepdyve.com
Relaxation Studies: Measurement of ¹³C relaxation times (T1 and T2) at the 2'-position can offer insights into the molecular dynamics of the nucleoside. Changes in these relaxation parameters upon binding to enzymes or incorporation into DNA can reveal information about the local environment and motional freedom of the deoxyribose moiety.
These advanced techniques are instrumental in understanding how the labeled deoxycytidine analogue interacts with biological systems at a molecular level.
Hyperpolarized ¹³C-NMR for Real-Time Metabolic Probing in In Vitro and Animal Models
Hyperpolarization is a process that dramatically increases the NMR signal of ¹³C-labeled compounds, often by several orders of magnitude. nih.govresearchgate.net This enhanced sensitivity allows for the real-time tracking of metabolic pathways in living cells and even in whole organisms. nih.govusc.edu While much of the research in this area has focused on hyperpolarized [1-¹³C]pyruvate to study glycolysis in cancer, the principles are directly applicable to ¹³C-labeled nucleosides. nih.gov
By introducing hyperpolarized this compound to in vitro cell cultures or animal models, researchers can monitor its uptake and subsequent metabolic conversion. The appearance of new ¹³C signals corresponding to its metabolites, such as 2'-deoxycytidine monophosphate (dCMP), diphosphate (B83284) (dCDP), and triphosphate (dCTP), as well as its incorporation into DNA, can be observed in real-time. This provides a dynamic view of nucleoside salvage pathways and DNA synthesis, offering invaluable information on cellular proliferation and metabolism.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for identifying and quantifying this compound and its various metabolic products.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it ideal for analyzing complex biological mixtures. researchgate.netnih.gov In the context of this compound, LC-MS is used to separate the parent compound from its metabolites, such as the phosphorylated forms (dCMP, dCDP, dCTP) and catabolic products. mdpi.com
Using tandem mass spectrometry (MS/MS), the separated ions are fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for identification. ncsu.edu The one-dalton mass increase at the 2'-position of the deoxyribose due to the ¹³C label will be reflected in the mass of the precursor ion and any fragments containing this position.
Table 2: Illustrative LC-MS/MS Fragmentation of 2'-Deoxycytidine
| Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Fragment |
| 228.1 | 112.1 | [Cytosine + H]⁺ |
| 228.1 | 94.1 | [Cytosine - NH₃ + H]⁺ |
Note: The precursor ion for this compound would be at m/z 229.1, and fragments containing the deoxyribose moiety would also show a +1 Da shift. The characteristic loss of the deoxyribose sugar (a neutral loss of 116 Da) to yield the protonated cytosine base is a key diagnostic fragmentation. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Nucleosides like 2'-deoxycytidine are not inherently volatile. Therefore, a chemical derivatization step is necessary to make them amenable to GC analysis. jfda-online.comresearchgate.netspectroscopyonline.com
A common derivatization method is silylation, where reactive hydrogens in the molecule (on the hydroxyl and amine groups) are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte. The resulting derivatized 2'-Deoxycytidine-2'-13C can then be separated by gas chromatography and detected by mass spectrometry.
The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern. The presence of the ¹³C label at the 2'-position will be evident in the molecular ion and in any fragments that retain this part of the deoxyribose ring. This allows for the differentiation and quantification of the labeled compound and its metabolites after appropriate derivatization.
High-Resolution Mass Spectrometry for Precise Isotope Distribution Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise analysis of the isotopic distribution of this compound and its metabolites. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) with high accuracy and resolving power. This capability is crucial for distinguishing the ¹³C-labeled isotopologue from the natural abundance of ¹³C in the unlabeled molecule.
The high resolution allows for the clear separation of the monoisotopic peak of the labeled compound from the M+1 peak of the unlabeled compound, which arises from the natural 1.1% abundance of ¹³C. This precise mass measurement significantly reduces ambiguity in compound identification and provides accurate quantification of the extent of isotope incorporation. frontiersin.org
Key advantages of HRMS in this context include:
Unambiguous identification: The ability to determine the elemental composition of a molecule from its exact mass.
Accurate quantification of labeling: Precise measurement of the relative abundance of different isotopologues.
Enhanced signal-to-noise ratio: Improved detection of low-abundance metabolites.
The data obtained from HRMS can be used to calculate the percentage of ¹³C enrichment in 2'-deoxycytidine and its downstream metabolites, providing a quantitative measure of metabolic flux.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation and sensitive quantification of this compound and its metabolites. nih.govnih.gov In an MS/MS experiment, the precursor ion of the labeled deoxycytidine or its metabolite is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting fragment ions are analyzed in the second mass analyzer. nih.govlifesciencesite.com
The fragmentation pattern provides a structural fingerprint of the molecule. A characteristic fragmentation pathway for nucleosides involves the cleavage of the N-glycosidic bond, resulting in the separation of the deoxyribose sugar moiety and the cytosine base. lifesciencesite.comshimadzu.com By analyzing the m/z shift in the fragment ions, researchers can confirm the location of the ¹³C label on the 2'-carbon of the deoxyribose ring.
Common Fragmentation Patterns of Deoxycytidine:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule from the sugar moiety |
| [M+H]⁺ | [BH₂]⁺ | Protonated cytosine base |
| [M+H]⁺ | [M+H - C₅H₈O₃]⁺ | Loss of the deoxyribose sugar moiety |
For 2'-Deoxycytidine-2'-13C, the fragment ions containing the 2'-carbon will exhibit a +1 Da mass shift compared to the unlabeled compound, confirming the label's position. This targeted analysis, often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, offers exceptional sensitivity and specificity for quantifying the labeled species even in complex biological matrices. shimadzu.comnih.gov
Radiochemical Tracing (where applicable for comparative studies, e.g., 3H, 14C-labeled deoxycytidine)
While stable isotope labeling with ¹³C is the preferred method due to safety and ease of detection by mass spectrometry, radiochemical tracing using isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be employed in comparative studies. These radioactive isotopes have a long history in metabolic research and can provide complementary information. researchgate.netnih.gov
For instance, studies have utilized ¹⁴C-labeled deoxycytidine to investigate its metabolism in various cell lines. researchgate.net The detection of radiolabeled compounds and their metabolites is typically achieved through techniques like liquid scintillation counting or autoradiography. Comparing the metabolic fate of ¹³C-labeled deoxycytidine with that of ¹⁴C- or ³H-labeled deoxycytidine can help validate findings and provide a more comprehensive understanding of the metabolic pathways involved. nih.gov It is important to note that the different labels can sometimes lead to slightly different metabolic fates due to isotope effects, although these are generally minor for ¹³C and ¹⁴C.
Isotopic Data Processing and Flux Modeling Software
The large and complex datasets generated from stable isotope tracing experiments necessitate the use of specialized software for data processing and metabolic flux analysis. ethz.chresearchgate.net These computational tools are essential for correcting raw mass spectrometry data, reconstructing metabolic networks, and calculating intracellular metabolic fluxes. psu.edunih.gov
Metabolic network reconstruction involves assembling a comprehensive map of all relevant biochemical reactions within a cell or organism. biorxiv.org Software tools are used to build these models based on genomic and biochemical information. For studies involving this compound, the reconstructed network would include pathways of nucleoside metabolism, such as the salvage pathway and de novo synthesis of pyrimidines. researchgate.netnih.govhmdb.ca
Examples of software used in metabolic network reconstruction:
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based tool for metabolic flux analysis. biorxiv.orgspringernature.com
Metran: Software for calculating metabolic fluxes from isotopic tracer data. youtube.com
FiatFlux: A user-friendly software for flux ratio analysis from MS data. nih.gov
These tools allow researchers to map the flow of the ¹³C label from 2'-deoxycytidine through the various interconnected metabolic reactions.
Once the mass spectrometry data is acquired and the metabolic network is defined, sophisticated algorithms are used to calculate the rates (fluxes) of the reactions in the network. nih.govhelsinki.fi These algorithms aim to find the set of fluxes that best explain the experimentally measured distribution of ¹³C isotopes in the metabolites. numberanalytics.com
The process typically involves:
Isotopomer balancing: A set of equations is constructed that describes the flow of each isotopomer (molecules with a specific number of ¹³C atoms at specific positions) through the metabolic network.
Parameter estimation: The unknown fluxes are estimated by minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model. biorxiv.org
Statistical validation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated to determine the precision of the results. nih.gov
Several software packages are available that implement these algorithms, each with its own strengths and specific applications. ethz.chresearchgate.netresearchgate.net
Sample Preparation and Derivatization Strategies for Labeled Nucleosides and their Metabolites
Proper sample preparation is a critical step for the accurate analysis of this compound and its metabolites. researchgate.netresearchgate.net The goal is to efficiently extract the target analytes from the biological matrix (e.g., cells, tissues, biofluids) while minimizing degradation and removing interfering substances. jove.comnih.govjove.com
A typical workflow for sample preparation involves:
Quenching of metabolism: Rapidly stopping all enzymatic reactions to preserve the metabolic state of the sample. This is often achieved by using cold solvents like methanol (B129727) or by flash-freezing in liquid nitrogen. jove.com
Extraction: Using a suitable solvent system to extract the polar nucleosides and their phosphorylated metabolites. A common choice is a mixture of methanol, acetonitrile, and water. jove.comjove.com
Purification: Removing proteins, lipids, and other macromolecules that can interfere with the analysis. This can be done through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net
Derivatization: In some cases, derivatization may be employed to improve the chromatographic properties or mass spectrometric detection of the analytes. nih.govyoutube.com For example, silylation can increase the volatility of nucleosides for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. nih.gov However, for many modern LC-MS methods, derivatization is not always necessary due to the high sensitivity of the instruments. nih.gov
Integration with Advanced Research Paradigms and Future Perspectives
Multi-Omics Approaches Incorporating Stable Isotope Tracing Data (e.g., Proteomics, Transcriptomics)
Stable isotope tracing provides a dynamic functional layer to the static snapshots offered by other omics technologies. The integration of data from 2'-Deoxycytidine-2'-13C Monohydrate with proteomics and transcriptomics allows researchers to connect metabolic flux with global changes in gene expression and protein abundance. Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems nih.gov.
When cells or organisms are supplied with this compound, the labeled carbon can be traced as it is incorporated into newly synthesized DNA. By quantifying the rate of this incorporation, researchers can measure the flux through the nucleotide salvage pathway and the rate of DNA synthesis. This metabolic data can then be correlated with:
Transcriptomics: Analysis of the transcriptome can reveal changes in the expression of genes encoding for enzymes and transporters involved in deoxycytidine metabolism, DNA replication, and cell cycle control. For example, a high rate of 2'-Deoxycytidine-2'-13C incorporation might correlate with the upregulation of genes for deoxycytidine kinase (DCK) and DNA polymerases. A recent study combined transcriptomics with 13C metabolomics to analyze cytidine synthesis, revealing that modifications to certain genes could redirect carbon metabolism and enhance cytidine accumulation nih.gov.
Proteomics: Quantitative proteomics can identify changes in the abundance of key proteins that regulate or execute the metabolic pathways being traced. This allows for the confirmation that transcriptional changes are translated into functional protein expression. Dynamic proteomics, especially when combined with tracers like deuterium oxide, can also measure the turnover rates of proteins, providing another layer of dynamic information researchgate.net.
This multi-omics approach provides a more holistic view of cellular regulation, linking the functional output of a metabolic pathway (metabolic flux) with its regulatory machinery at the gene and protein level. Stable isotope tracing has become an invaluable tool in cancer metabolism studies for identifying metabolic reprogramming, including the upregulation of nucleotide biosynthesis nih.gov.
| Omics Layer | Parameter Measured | Example Finding with 2'-Deoxycytidine-2'-13C | Biological Insight |
|---|---|---|---|
| Metabolomics (Isotope Tracing) | Rate of 13C incorporation into DNA | Increased flux in cancer cells vs. healthy cells | Quantifies the rate of DNA synthesis and cell proliferation. |
| Transcriptomics (RNA-Seq) | mRNA expression levels | Upregulation of genes for deoxycytidine kinase and ribonucleotide reductase | Identifies the genetic program supporting increased DNA synthesis. |
| Proteomics (Mass Spectrometry) | Protein abundance and turnover | Higher levels of DNA polymerase and cell cycle proteins | Confirms that genetic upregulation translates to the functional protein machinery. |
Spatio-Temporal Resolution in Metabolic Studies Using Labeled Probes
A significant challenge in metabolic research is understanding not just what pathways are active, but where and when they are active within a living system. The use of 13C-labeled probes like this compound with advanced imaging technologies is providing unprecedented spatio-temporal resolution of metabolic processes in vivo.
The leading technique in this area is hyperpolarized 13C magnetic resonance imaging (HP-13C MRI). nih.govmdpi.com Dissolution dynamic nuclear polarization (dDNP) can increase the signal-to-noise ratio (SNR) of 13C-labeled compounds by over 10,000-fold, enabling real-time imaging of their metabolic conversion in tissues. researchgate.netnih.gov
By injecting a hyperpolarized 13C-labeled substrate, researchers can watch its distribution and conversion into downstream metabolites in real-time. researchgate.netnih.gov For instance, following the injection of hyperpolarized [1-13C]-pyruvate, its conversion to [1-13C]-lactate can be mapped, providing a powerful biomarker for aggressive cancers. nih.gov While pyruvate is the most common probe, the same principles apply to other 13C-labeled molecules.
Using a probe like hyperpolarized 2'-Deoxycytidine-2'-13C would allow for the direct visualization of DNA synthesis activity within an organism. This could:
Localize Tumors: Identify regions of high proliferation by detecting hotspots of labeled deoxycytidine incorporation into DNA.
Monitor Therapy: Assess the effectiveness of anti-proliferative cancer therapies by observing a decrease in the imaging signal over time.
Study Tissue Repair: Visualize and quantify the rate of cell division in regenerative processes, such as wound healing or recovery from injury.
Recent advancements focus on improving both spatial and temporal resolution through novel pulse sequences, such as metabolite-specific echo-planar imaging (EPI), and advanced data processing techniques like spatiotemporal denoising. nih.govmdpi.comescholarship.org These methods allow for clearer images and more accurate quantification of metabolic rates from smaller tissue regions, pushing the boundaries of what can be observed non-invasively. nih.govescholarship.org
| Imaging Modality | Principle | Resolution | Advantage for 13C Probes |
|---|---|---|---|
| PET (Positron Emission Tomography) | Detects gamma rays from radiotracers (e.g., 18F-FDG) | Moderate spatial, limited temporal | High sensitivity, but uses radioactive tracers and gives a proxy for glucose uptake, not specific pathways. mdpi.comkuleuven.be |
| MRS (Magnetic Resonance Spectroscopy) | Detects chemical signatures of metabolites | Low spatial, low temporal | Non-invasive and chemically specific, but suffers from low sensitivity without hyperpolarization. mdpi.comucsf.edu |
| HP-13C MRI / MRSI | Images hyperpolarized 13C-labeled molecules and their metabolic products | Improving spatial (~5mm) and high temporal (~seconds) | Enables real-time, non-invasive, non-radioactive tracking of specific metabolic pathways in vivo. nih.govstanford.edu |
Development and Application of Novel Labeled Analogs and Tracers
The utility of stable isotope tracing is directly dependent on the availability of specific and effective labeled compounds. Research in this area focuses on two main fronts: the synthesis of existing biomolecules with isotopic labels and the design of novel labeled analogs with unique properties.
The synthesis of nucleosides like 2'-Deoxycytidine (B1670253) with 13C or 15N labels is essential for NMR-based studies of nucleic acid structure and interactions with drugs or proteins. benthamdirect.com Efficient chemical synthesis allows for site-specific labeling, which can greatly simplify complex NMR spectra and enable high-precision structural determination. nih.govnih.gov
Beyond simply labeling natural molecules, researchers are developing novel nucleoside analogs that act as targeted probes or therapeutics. nih.gov For example, the ProTide technology involves adding a phosphoramidate moiety to a nucleoside analog to bypass cellular resistance mechanisms that limit the efficacy of many such drugs. aacrjournals.org Labeling these advanced ProTide drugs with 13C would allow researchers to precisely track their uptake, intracellular activation, and mechanism of action, providing invaluable information for drug development.
The development of new synthetic strategies is crucial for making these tracers more accessible and cost-effective. rsc.orgcnr.it Flexible synthetic pathways that allow for the creation of a variety of labeled analogs from a common 13C-labeled precursor can accelerate research and expand the toolkit available for metabolic investigation. cnr.it
| Tracer Type | Example | Application | Rationale |
|---|---|---|---|
| Labeled Natural Nucleoside | 2'-Deoxycytidine-2'-13C | Tracing DNA synthesis and salvage pathways | Directly measures flux through a fundamental biological process. |
| Labeled Therapeutic Analog | 13C-labeled Gemcitabine | Pharmacokinetic and pharmacodynamic studies | Tracks drug metabolism and target engagement. |
| Labeled ProTide Analog | 13C-labeled NUC-7738 (a ProTide of 3'-deoxyadenosine) | Investigating mechanisms of enhanced drug delivery and activation | Determines if the novel delivery strategy functions as designed in vivo. aacrjournals.org |
Systems Biology Approaches to Deoxycytidine Metabolism
Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. Stable isotope tracing is a cornerstone of this approach because it provides the quantitative flux data necessary to build and validate computational models of metabolic networks. nih.gov
Using a tracer like 2'-Deoxycytidine-2'-13C, researchers can perform a Metabolic Flux Analysis (MFA). nih.gov This involves:
Introducing the 13C-labeled tracer to a biological system (e.g., cell culture).
Allowing the system to reach a metabolic steady-state.
Measuring the mass isotopomer distribution of downstream metabolites (e.g., nucleotides in DNA) using mass spectrometry.
Using computational models to calculate the intracellular reaction rates (fluxes) that best explain the observed labeling patterns.
This quantitative flux map of deoxycytidine metabolism can then be integrated with other large-scale datasets (genomics, transcriptomics, proteomics) to create a comprehensive systems-level model. mdpi.com Such models can be used to predict how the metabolic network will respond to perturbations, such as drug treatment or genetic mutations. For example, a systems biology model could predict how inhibiting a key enzyme in the de novo nucleotide synthesis pathway would reroute metabolism and increase reliance on the salvage pathway traced by 2'-Deoxycytidine-2'-13C. These models offer a deeper understanding of metabolic regulation and can help identify the most effective targets for therapeutic intervention. nih.gov
Future Directions in Stable Isotope Research and its Impact on Biological Discovery
The field of stable isotope tracing is continually evolving, with future developments poised to have a profound impact on biology and medicine. Key future directions include:
Enhanced Imaging Capabilities: The quest for higher sensitivity and resolution in metabolic imaging continues. Future advancements in hyperpolarization technology, scanner hardware, and artificial intelligence-driven image reconstruction will enable the visualization of metabolism at the cellular level within a living organism. mdpi.comescholarship.org This could transform diagnostics by allowing for non-invasive metabolic biopsies.
Sophisticated Tracers and Probes: The development of new, intelligently designed tracers will allow researchers to probe increasingly specific metabolic questions. This includes creating positionally labeled tracers to interrogate specific enzymatic reactions and developing probes that only become active or "light up" in the presence of a particular metabolic state. kuleuven.be
Dynamic, Predictive Modeling: The ultimate goal is to move from static snapshots to dynamic, predictive models of metabolism—a concept termed "metabolic intelligence." mdpi.com This involves integrating real-time metabolic imaging data with computational models and data from wearable sensors to create a "digital metabolic avatar" for an individual. Such a system could predict metabolic trajectories, simulate the effects of interventions, and guide personalized nutrition and medical treatments. mdpi.com
Broader Clinical Translation: As the technologies become more robust and accessible, stable isotope tracing, particularly through imaging, will move further into the clinical realm. nih.gov It holds the potential to provide patient-relevant biomarkers for diagnosing disease, stratifying patients for specific therapies, and monitoring treatment response in real-time. nih.govnih.gov
The continued innovation in stable isotope labeling, analytical instrumentation, and computational modeling ensures that tracers like this compound will remain at the forefront of biological discovery, providing ever-clearer insights into the dynamic processes that govern life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
